molecular formula C7H13Cl2N3 B13590377 5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride

Katalognummer: B13590377
Molekulargewicht: 210.10 g/mol
InChI-Schlüssel: YZPSLMKTWLTWCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride: is a heterocyclic compound that features both an azetidine ring and an imidazole ring

Analyse Chemischer Reaktionen

Types of Reactions

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(azetidin-3-yl)-1-methyl-1H-imidazoledihydrochloride is unique due to its specific combination of the azetidine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H13Cl2N3

Molekulargewicht

210.10 g/mol

IUPAC-Name

5-(azetidin-3-yl)-1-methylimidazole;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-9-4-7(10)6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H

InChI-Schlüssel

YZPSLMKTWLTWCX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC=C1C2CNC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.